molecular formula C13H11N3O2 B12496402 4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one CAS No. 1325306-30-6

4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

Katalognummer: B12496402
CAS-Nummer: 1325306-30-6
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: HEVRPMBGEVSQIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The quinoline moiety is known for its ability to intercalate with DNA, while the oxadiazole ring may interact with proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
  • 4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
  • 4-(3-ethyl-1,2,4-thiadiazol-5-yl)quinolin-2(1H)-one

Uniqueness

4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the specific combination of the ethyl group on the oxadiazole ring and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1325306-30-6

Molekularformel

C13H11N3O2

Molekulargewicht

241.24 g/mol

IUPAC-Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C13H11N3O2/c1-2-11-15-13(18-16-11)9-7-12(17)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,17)

InChI-Schlüssel

HEVRPMBGEVSQIB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.